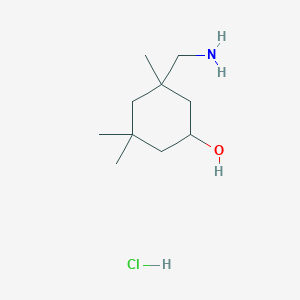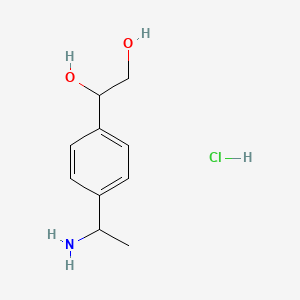
1-(4-(1-Aminoethyl)phenyl)ethane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-Aminoethyl)phenyl)ethane-1,2-diol hydrochloride is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 g/mol . This compound is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-(1-Aminoethyl)phenyl)ethane-1,2-diol hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(1-aminoethyl)phenyl with ethane-1,2-diol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
1-(4-(1-Aminoethyl)phenyl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-(1-Aminoethyl)phenyl)ethane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(1-Aminoethyl)phenyl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with various biological molecules, influencing their activity and function . The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .
Comparison with Similar Compounds
1-(4-(1-Aminoethyl)phenyl)ethane-1,2-diol hydrochloride can be compared with similar compounds such as:
1-Phenylethane-1,2-diol: This compound lacks the aminoethyl group, making it less reactive in certain biological contexts.
1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride: This compound has a ketone group instead of the diol moiety, leading to different chemical and biological properties.
The unique combination of the aminoethyl group and the ethane-1,2-diol moiety in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H16ClNO2 |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]ethane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)8-2-4-9(5-3-8)10(13)6-12;/h2-5,7,10,12-13H,6,11H2,1H3;1H |
InChI Key |
OWCUTWRBNPRNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(CO)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



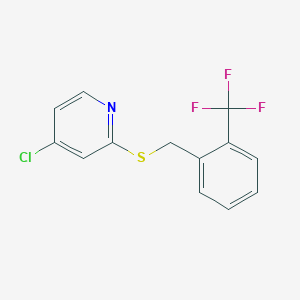
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)

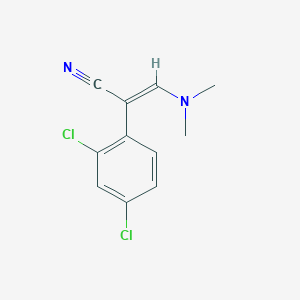
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
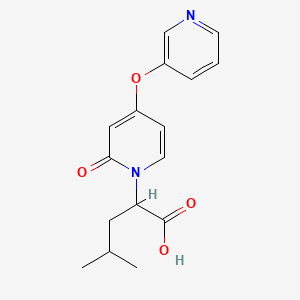
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
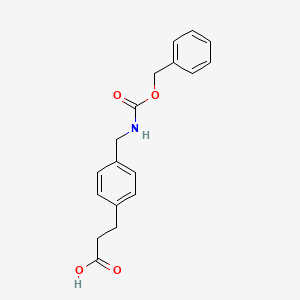
![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
